3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole and isoxazolo[5,4-b]pyridine framework
Preparation Methods
The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the isoxazolo[5,4-b]pyridine core. The final step involves the coupling of the pyrazole and isoxazolo[5,4-b]pyridine units under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound
Scientific Research Applications
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and isoxazolo[5,4-b]pyridine moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole and isoxazolo[5,4-b]pyridine derivatives. Compared to these compounds, 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE exhibits unique structural features that enhance its reactivity and biological activity .
Properties
Molecular Formula |
C19H21N7O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-methyl-6-(1-methylpyrazol-4-yl)-N-[3-(5-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c1-12-5-7-21-26(12)8-4-6-20-18(27)15-9-16(14-10-22-25(3)11-14)23-19-17(15)13(2)24-28-19/h5,7,9-11H,4,6,8H2,1-3H3,(H,20,27) |
InChI Key |
RDGCFWLFJPDWKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
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